molecular formula C20H21N3O2S B2984965 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226446-35-0

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2984965
CAS No.: 1226446-35-0
M. Wt: 367.47
InChI Key: LNHLYAYZDWHYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a phenyl group at position 3 and a 2-hydroxyethyl group at position 1. This compound belongs to a broader class of pyrazole-acetamide hybrids, which are studied for their diverse pharmacological and material properties .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-12-11-23-19(13-18(22-23)17-9-5-2-6-10-17)21-20(25)15-26-14-16-7-3-1-4-8-16/h1-10,13,24H,11-12,14-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYAYZDWHYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=NN2CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzylthio and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzylthio and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio and hydroxyethyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The pyrazolyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrazole-Acetamide Derivatives

Compound Name Substituents on Pyrazole Acetamide Side Chain Yield (%) Melting Point (°C) Key Features
2-(Benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide (Target) 1-(2-hydroxyethyl), 3-phenyl Benzylthio - - High polarity (hydroxyethyl), moderate lipophilicity (benzylthio)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) - Benzylthio, phenoxy 88 133–135 High yield, lower melting point
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5f) - Methylthio, phenoxy 79 158–160 Higher melting point than 5h
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1,3-dimethyl Acetamide (unmodified) 70 43–45 Simple structure, low melting point
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide 1-phenyl, 3-methylthio Cyano, benzimidazolyl - - Heterocyclic fusion, potential bioactivity

Key Observations:

  • Substituent Effects on Melting Points: Bulky or lipophilic groups (e.g., benzylthio in 5h ) correlate with lower melting points (133–135°C) compared to smaller substituents like methylthio (5f: 158–160°C), likely due to reduced crystal packing efficiency.
  • Synthetic Yields: Benzylthio-containing derivatives (e.g., 5h, 88% yield ) often exhibit higher yields than methylthio analogs, possibly due to stabilized intermediates during thioether formation.
  • Polarity and Solubility: The 2-hydroxyethyl group in the target compound distinguishes it from analogs like 13 by introducing hydrogen-bonding capacity, which may enhance solubility in polar solvents.

Biological Activity

The compound 2-(benzylthio)-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzylthio compounds with pyrazole derivatives. The presence of the hydroxyethyl and phenyl groups in the structure is crucial for its biological activity.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight342.41 g/mol
Functional GroupsBenzylthio, Hydroxyethyl, Acetamide
Core StructurePyrazole

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the inhibition of NF-kB signaling pathways .

Antitumor Activity

Pyrazole derivatives have also displayed promising antitumor activity. Specifically, studies have demonstrated that compounds with similar structural motifs can inhibit BRAF(V600E) mutations, which are common in various cancers. The inhibition of this pathway suggests potential use in targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis. In vitro tests have shown effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives. For example:

  • Study on Antitumor Activity : A series of pyrazole carboxamide derivatives were synthesized and tested against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
  • Anti-inflammatory Evaluation : In a study assessing anti-inflammatory effects, a related pyrazole derivative significantly reduced edema in animal models when administered orally at a dosage of 50 mg/kg .
  • Antimicrobial Testing : A comparative study showed that a closely related compound demonstrated higher antibacterial activity than standard antibiotics against Gram-positive bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can lead to enhanced potency and selectivity.

Table 2: SAR Insights for Pyrazole Derivatives

ModificationEffect on Activity
Addition of HydroxyethylIncreased solubility and bioavailability
Benzylthio GroupEnhanced anti-inflammatory properties
Phenyl SubstitutionImproved antitumor efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.